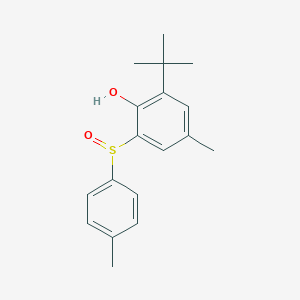
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of rubber and plastic materials. The compound’s unique structure allows it to effectively inhibit oxidation processes, thereby enhancing the durability and stability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol typically involves the alkylation of phenolic precursors. One common method includes the reaction of 2-tert-butyl-4-methylphenol with 4-methylbenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and lifespan of products.
Wirkmechanismus
The antioxidant effect of 2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process. The compound can also chelate metal ions, further inhibiting oxidative processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in stabilizing materials.
2,6-Di-tert-butyl-4-methylphenol:
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in fuels and other industrial products.
Uniqueness
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol is unique due to the presence of the sulfinyl group, which enhances its antioxidant properties and provides additional stability compared to other phenolic antioxidants. This makes it particularly effective in applications requiring high oxidative stability.
Eigenschaften
CAS-Nummer |
64791-00-0 |
|---|---|
Molekularformel |
C18H22O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-tert-butyl-4-methyl-6-(4-methylphenyl)sulfinylphenol |
InChI |
InChI=1S/C18H22O2S/c1-12-6-8-14(9-7-12)21(20)16-11-13(2)10-15(17(16)19)18(3,4)5/h6-11,19H,1-5H3 |
InChI-Schlüssel |
YSPDBKADVFNDOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC(=CC(=C2O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


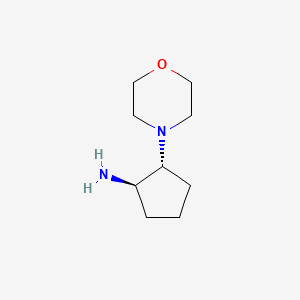
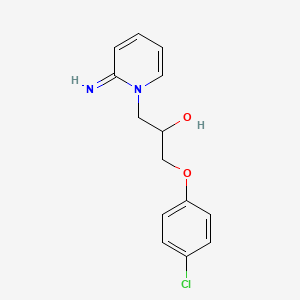
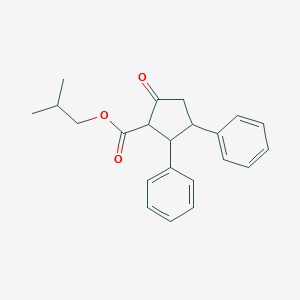
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

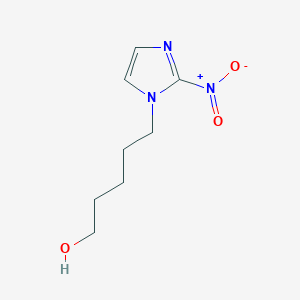
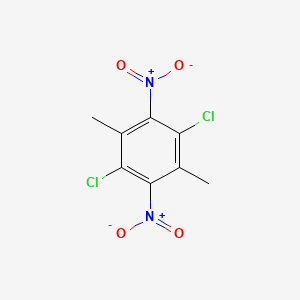
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

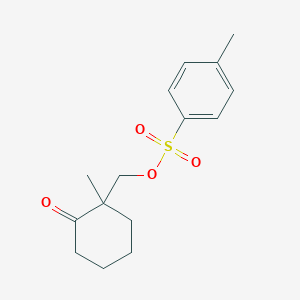

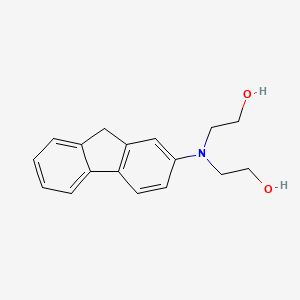
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
